![molecular formula C13H15ClN2O3S B5330099 N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzenesulfonamide](/img/structure/B5330099.png)
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzenesulfonamide, commonly known as NBQX, is a potent and selective antagonist of the ionotropic glutamate receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
NBQX is a widely used tool in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been used to investigate the mechanisms of synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. NBQX has also been used to study the role of glutamate receptors in pain perception, addiction, and psychiatric disorders.
Wirkmechanismus
NBQX is a selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It binds to the receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. By blocking the activation of the AMPA receptor, NBQX prevents the influx of calcium ions into the cell, which is necessary for the initiation of synaptic plasticity and other physiological processes. NBQX has a high affinity for the AMPA receptor and is highly selective, making it an ideal tool for studying the role of this receptor subtype in various processes.
Biochemical and Physiological Effects
NBQX has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that NBQX can prevent the induction of long-term potentiation (LTP) and long-term depression (LTD) in hippocampal neurons, which are two forms of synaptic plasticity that are thought to underlie learning and memory. NBQX has also been shown to prevent the spread of epileptic activity in the brain and reduce the severity of seizures in animal models of epilepsy. In addition, NBQX has been shown to reduce the damage caused by stroke and other types of brain injury by preventing the activation of glutamate receptors and the subsequent influx of calcium ions into the cell.
Vorteile Und Einschränkungen Für Laborexperimente
NBQX has several advantages as a tool for scientific research. It is highly selective for the AMPA receptor subtype and has a high affinity for the receptor, making it an ideal tool for studying the role of this receptor subtype in various processes. NBQX is also widely available and has been used extensively in scientific research, making it a well-established tool with a large body of literature to support its use.
However, there are also some limitations to the use of NBQX in lab experiments. One limitation is that it only blocks the AMPA receptor subtype and does not affect other glutamate receptor subtypes, such as the NMDA receptor. This means that NBQX cannot be used to study the role of these other receptor subtypes in various processes. Another limitation is that NBQX is not a reversible antagonist, meaning that it cannot be washed out of the system once it has bound to the receptor. This can make it difficult to study the recovery of synaptic plasticity or other processes after the blockade of the AMPA receptor.
Zukünftige Richtungen
There are several future directions for the use of NBQX in scientific research. One direction is the development of more selective and reversible antagonists of the AMPA receptor subtype. This would allow for more precise manipulation of the receptor and a better understanding of its role in various processes. Another direction is the use of NBQX in combination with other tools, such as optogenetics or chemogenetics, to study the role of the AMPA receptor in specific cell types or circuits. Finally, NBQX could be used in clinical trials to investigate the potential therapeutic effects of blocking the AMPA receptor in various diseases, such as epilepsy, stroke, or neurodegenerative diseases.
Conclusion
N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzenesulfonamide, or NBQX, is a potent and selective antagonist of the AMPA receptor subtype of the ionotropic glutamate receptor. It has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. NBQX has a well-established synthesis method and has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, NBQX remains a valuable tool for investigating the role of the AMPA receptor in various processes.
Synthesemethoden
NBQX is synthesized by reacting 4-chlorobenzenesulfonyl chloride with tert-butyl hydroxylamine to form N-(4-chlorobenzenesulfonyloxy)-tert-butylhydroxylamine. This intermediate is then reacted with acetic anhydride and sodium acetate to form N-(5-tert-butyl-3-isoxazolyl)-4-chlorobenzenesulfonamide. The synthesis method has been well-established and yields high purity NBQX.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-13(2,3)11-8-12(15-19-11)16-20(17,18)10-6-4-9(14)5-7-10/h4-8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIDJRUJIJNRSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.